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Abstract
CC-122 (Avadomide) is a novel cereblon E3 ligase modulating agent (CELMoD) with

demonstrated potent in vitro activity against various B-cell malignancies. This technical guide

provides an in-depth overview of the preclinical in vitro studies of CC-122, focusing on its

mechanism of action, experimental protocols for its evaluation, and a summary of its effects on

malignant B-cells. CC-122 induces the degradation of the lymphoid transcription factors Aiolos

(IKZF3) and Ikaros (IKZF1), leading to apoptosis and inhibition of proliferation in B-cell

lymphoma cell lines. This document is intended to serve as a comprehensive resource for

researchers and drug development professionals working on novel therapies for B-cell

malignancies.

Introduction
B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), are a heterogeneous

group of cancers with varying prognoses and treatment responses. While

immunochemotherapy has improved outcomes, there is a significant need for novel therapeutic

agents, particularly for patients with relapsed or refractory disease. CC-122 (Avadomide) is a

next-generation cereblon E3 ligase modulator that has shown promising clinical efficacy in

patients with relapsed or refractory DLBCL.[1][2] This guide focuses on the in vitro studies that

have elucidated the mechanism and therapeutic potential of CC-122 in these malignancies.
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Mechanism of Action
CC-122 exerts its anti-neoplastic effects by binding to the cereblon (CRBN) protein, a substrate

receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3][4][5][6]

This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment,

ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors

Aiolos (IKZF3) and Ikaros (IKZF1).[3][4][5][7] Aiolos and Ikaros are critical for B-cell

development and function, and their degradation in malignant B-cells triggers a cascade of

events culminating in apoptosis and cell growth inhibition.[1][3][4][5] Notably, the degradation of

Aiolos and Ikaros by CC-122 results in the de-repression of interferon-stimulated genes (ISGs),

contributing to its anti-tumor activity.[3][8] This mechanism of action is effective in both

activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[3][9]
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Caption: CC-122 Mechanism of Action.
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The in vitro anti-proliferative activity of CC-122 has been evaluated across a panel of B-cell

malignancy cell lines. The following tables summarize the key quantitative findings from these

studies.

Table 1: Anti-Proliferative Activity (IC50) of CC-122 in B-
cell Malignancy Cell Lines

Cell Line Subtype IC50 (µM) Reference

TMD8 ABC-DLBCL ~0.05 [10]

U2932 ABC-DLBCL ~0.1 [10]

HBL-1 ABC-DLBCL ~0.2 [10]

OCI-Ly3 ABC-DLBCL ~1.5 [10]

SU-DHL-4 GCB-DLBCL ~0.01 [10]

SU-DHL-6 GCB-DLBCL ~0.1 [10]

OCI-Ly19 GCB-DLBCL ~1.0 [10]

Mino
Mantle Cell

Lymphoma
< 10 [11]

Rec-1
Mantle Cell

Lymphoma
< 10 [11]

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Induction of Apoptosis by CC-122 in DLBCL Cell
Lines
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Cell Line Concentration (µM)

Apoptosis
Induction (Fold
Change vs.
Control)

Reference

TMD8 1 ~12 [10]

U2932 1 ~10 [10]

HBL-1 1 ~8 [10]

SU-DHL-4 1 ~6.5 [10]

SU-DHL-6 1 ~7 [10]

Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to characterize the

activity of CC-122.

Cell Viability Assay (MTT/CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

B-cell malignancy cell lines

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

CC-122 (stock solution in DMSO)

96-well plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

Luminescent Cell Viability Assay kit

Plate reader

Procedure:
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Seed cells in a 96-well plate at a density of 1 x 104 cells/well.

Treat cells with serial dilutions of CC-122 (e.g., 0.001 to 10 µM) or DMSO as a vehicle

control.

Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the

formazan crystals with DMSO and measure absorbance at 570 nm.

For CellTiter-Glo®, follow the manufacturer's instructions to measure luminescence.

Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

B-cell malignancy cell lines

CC-122

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Treat cells with CC-122 at various concentrations for 24-48 hours.

Harvest and wash the cells with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic:

Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Aiolos and Ikaros Degradation
This technique is used to detect the levels of specific proteins in cell lysates.

Materials:

B-cell malignancy cell lines

CC-122

RIPA buffer with protease inhibitors

Primary antibodies against Aiolos, Ikaros, and a loading control (e.g., β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Treat cells with CC-122 for various time points (e.g., 2, 4, 8, 24 hours).

Lyse the cells in RIPA buffer and quantify protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the extent of protein degradation.
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Caption: General Experimental Workflow.

Conclusion
The in vitro studies of CC-122 have consistently demonstrated its potent anti-tumor activity in a

range of B-cell malignancies. Its unique mechanism of action, involving the targeted

degradation of Aiolos and Ikaros, provides a strong rationale for its clinical development. The

experimental protocols detailed in this guide offer a framework for the continued investigation of

CC-122 and other novel agents in this therapeutic area. The provided quantitative data

underscores the cell-of-origin independent activity of CC-122, highlighting its potential to

address unmet needs in the treatment of DLBCL and other B-cell cancers. Further in vitro

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1193418?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


studies exploring mechanisms of resistance and synergistic drug combinations will be crucial

for optimizing the clinical application of CC-122.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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